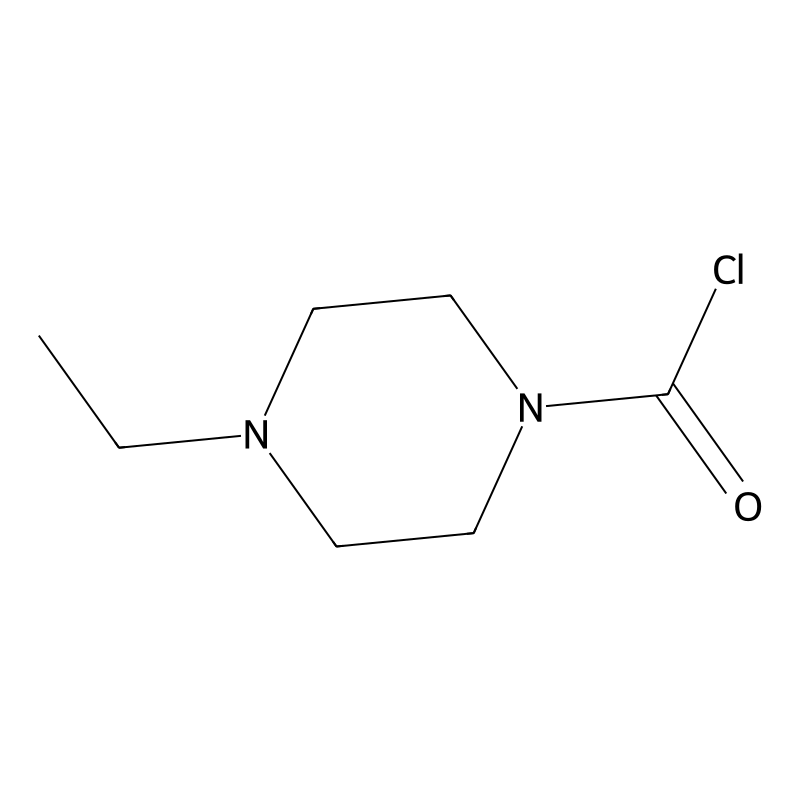

4-Ethyl-piperazine-1-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Amino (Thienyl)benzamide Derivatives

Field: Medicinal Chemistry

Results: These derivatives are used as histone deacetylase inhibitors and have shown antitumor activity.

Synthesis of Cefbuperazone

Field: Pharmaceutical Chemistry

Summary: 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride is also a reagent in the synthesis of Cefbuperazone.

Results: Cefbuperazone is a second-generation cephalosporin antibiotic.

Synthesis of Piperazine Substituted Dihydrofuran Compounds

Results: These compounds were evaluated for their inhibitory activities toward acetylcholinesterase (AChE) by Ellman method and IC50 values were presented.

Synthesis of Piperazine-Containing Drugs

4-Ethyl-piperazine-1-carbonyl chloride is a chemical compound with the molecular formula C₇H₁₃ClN₂O and a molecular weight of approximately 176.64 g/mol. It is classified as a carbonyl chloride derivative of piperazine, which is a cyclic amine. The compound features an ethyl group at the fourth position of the piperazine ring and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

- Nucleophilic Substitution: The carbonyl chloride group can react with nucleophiles, such as amines and alcohols, to form amides or esters, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to form 4-ethyl-piperazine-1-carboxylic acid.

- Reactions with Grignard Reagents: It can react with Grignard reagents to form alcohols after the nucleophilic attack on the carbonyl carbon.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry .

The synthesis of 4-Ethyl-piperazine-1-carbonyl chloride can be achieved through several methods:

- From Piperazine:

- Reacting piperazine with phosgene or thionyl chloride in the presence of an appropriate solvent can yield the carbonyl chloride derivative.

- Via Acylation:

- Acylation of 4-ethylpiperazine using acid chlorides can also produce 4-Ethyl-piperazine-1-carbonyl chloride.

- Using Carbon Monoxide and Chlorinating Agents:

4-Ethyl-piperazine-1-carbonyl chloride is primarily used in:

- Pharmaceutical Synthesis: It acts as an intermediate in the production of various pharmaceuticals, particularly in synthesizing piperazine-based drugs.

- Chemical Research: As a reagent in organic synthesis for developing new compounds with potential biological activity.

- Industrial

Interaction studies involving 4-Ethyl-piperazine-1-carbonyl chloride focus on its reactivity with various nucleophiles and its role as an intermediate in drug synthesis. These studies help to elucidate its potential interactions within biological systems and its efficacy as a precursor for therapeutic agents. Specific studies may include:

- Kinetics of Nucleophilic Attack: Understanding how quickly nucleophiles react with the carbonyl group.

- Binding Studies: Investigating how derivatives interact with biological targets such as enzymes or receptors .

Similar Compounds- Piperazine-1-carbonyl chloride

- Formula: C₅H₉ClN₂O

- Lacks the ethyl group but shares similar reactivity profiles.

- Morpholine-2-carbonyl chloride

- Formula: C₅H₈ClN₂O

- Contains a morpholine ring instead of piperazine but exhibits similar chemical properties.

- Cyclohexanecarbonyl chloride

- Formula: C₇H₁₃ClO

- A non-cyclic analog that shows different reactivity due to its structure.

Uniqueness

- Formula: C₅H₉ClN₂O

- Lacks the ethyl group but shares similar reactivity profiles.

- Formula: C₅H₈ClN₂O

- Contains a morpholine ring instead of piperazine but exhibits similar chemical properties.

- Formula: C₇H₁₃ClO

- A non-cyclic analog that shows different reactivity due to its structure.

4-Ethyl-piperazine-1-carbonyl chloride is unique due to its specific substitution pattern on the piperazine ring, which influences its reactivity and biological activity compared to other similar compounds. Its ethyl group enhances lipophilicity, potentially improving membrane permeability for pharmacological applications .